molecular formula C22H30Cl4N2 B13413558 N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride

Cat. No.: B13413558
M. Wt: 464.3 g/mol
InChI Key: BGMQZSFZCLTGJD-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two chlorophenyl groups and a cyclohexyl ring, making it a subject of interest in both synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form the desired amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are common, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol: Shares structural similarities but differs in its cyclopentanol group.

    Pyraclostrobin: Another chlorophenyl-containing compound with distinct applications as a fungicide.

Uniqueness

N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine dihydrochloride is unique due to its specific combination of functional groups and its versatile applications across various scientific disciplines.

Properties

Molecular Formula

C22H30Cl4N2

Molecular Weight

464.3 g/mol

IUPAC Name

2-chloro-N-[[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methyl]-N-methylaniline;dihydrochloride

InChI

InChI=1S/C22H28Cl2N2.2ClH/c1-26(22-9-5-4-8-21(22)24)16-18-12-10-17(11-13-18)14-25-15-19-6-2-3-7-20(19)23;;/h2-9,17-18,25H,10-16H2,1H3;2*1H

InChI Key

BGMQZSFZCLTGJD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC(CC1)CNCC2=CC=CC=C2Cl)C3=CC=CC=C3Cl.Cl.Cl

Origin of Product

United States

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